molecular formula C11H16N2O2S B1274676 3-Amino-N-cyclopentyl-benzenesulfonamide CAS No. 436095-38-4

3-Amino-N-cyclopentyl-benzenesulfonamide

Cat. No.: B1274676
CAS No.: 436095-38-4
M. Wt: 240.32 g/mol
InChI Key: GYCJEOLLXLZFCM-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopentyl-benzenesulfonamide (3-ACPS) is an organic compound that has been studied for its potential applications in laboratory experiments, scientific research, and other applications. It is an important intermediate in the synthesis of a variety of organic molecules, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of new compounds related to 3-Amino-N-cyclopentyl-benzenesulfonamide has shown promising applications in photodynamic therapy (PDT). For instance, a new zinc phthalocyanine substituted with a benzenesulfonamide derivative was found to have high singlet oxygen quantum yield, making it useful as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Crystal and Molecular Structure Analysis

Studies on the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride provide insights into the equilibrium between neutral tautomeric forms of the molecule. Such structural analyses are crucial for understanding the physicochemical properties and potential applications of these compounds (Kovalchukova et al., 2013).

Antimicrobial Activity

Research on novel sulfonamide derivatives, including those related to this compound, has revealed their potential in antimicrobial applications. For example, synthesized compounds demonstrated antimicrobial activity, offering new possibilities for treating infections and diseases (Demircioğlu et al., 2018).

Inhibition of Carbonic Anhydrase

Various benzenesulfonamides, including derivatives of this compound, have shown efficacy in inhibiting human carbonic anhydrases. These enzymes play a role in various physiological processes, and their inhibition can be leveraged in the treatment of conditions like cancer (Pacchiano et al., 2011).

Mechanism of Action

While the specific mechanism of action for 3-Amino-N-cyclopentyl-benzenesulfonamide is not available, sulfonamides, in general, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Properties

IUPAC Name

3-amino-N-cyclopentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCJEOLLXLZFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390415
Record name 3-Amino-N-cyclopentylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-38-4
Record name 3-Amino-N-cyclopentylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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